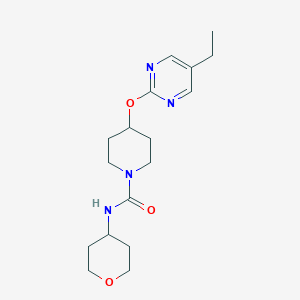
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide, also known as EPAC, is a novel small molecule drug that has shown promising results in various scientific research studies. EPAC is a potent and selective inhibitor of the exchange protein activated by cAMP (EPAC) signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.
Wirkmechanismus
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide works by inhibiting the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, which is activated by cAMP. The 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. By blocking the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide can inhibit the growth and proliferation of cancer cells, improve cardiac function, and have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell death, improvement of cardiac function, and neuroprotection. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, which make it suitable for various scientific research studies. However, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide research, including the development of more potent and selective 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide inhibitors, the investigation of the role of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide in other cellular processes, and the evaluation of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide as a potential therapeutic target for various diseases. Additionally, the development of novel drug delivery systems for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide could improve its solubility and reduce its toxicity, making it more suitable for clinical applications.
Conclusion:
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide is a novel small molecule drug that has shown promising results in various scientific research studies. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide works by inhibiting the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, which plays a crucial role in various cellular processes. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, but also has some limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide research, including the development of more potent and selective 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide inhibitors and the investigation of the role of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide in other cellular processes.
Synthesemethoden
The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide involves a multi-step process that includes the reaction of 5-ethylpyrimidine-2-carboxylic acid with oxan-4-ylamine to obtain the intermediate compound. The intermediate compound is then reacted with piperidine-1-carboxylic acid to obtain the final product, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide. The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been optimized to achieve high yield and purity, making it suitable for various scientific research studies.
Wissenschaftliche Forschungsanwendungen
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway. Additionally, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to improve cardiac function and reduce inflammation in animal models of cardiovascular diseases. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(5-ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-13-11-18-16(19-12-13)24-15-3-7-21(8-4-15)17(22)20-14-5-9-23-10-6-14/h11-12,14-15H,2-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTOYMRRXRBVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




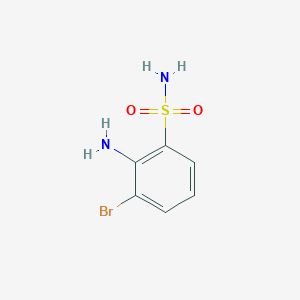
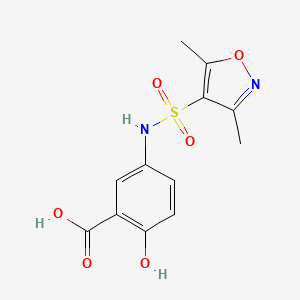
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)
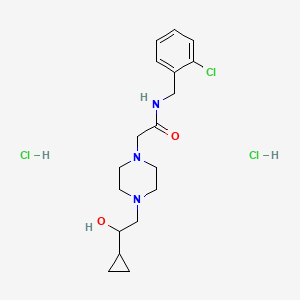
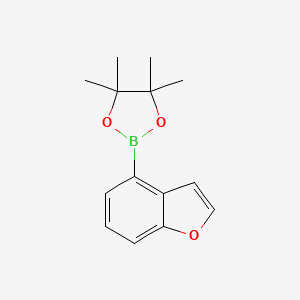
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)